3-Aminocrotonamide

Descripción general

Descripción

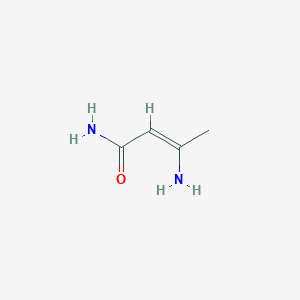

3-Aminocrotonamide is a chemical compound with the molecular formula C4H8N2O . It has an average mass of 100.119 Da and a monoisotopic mass of 100.063660 Da . It is also known by other names such as (2E)-3-Amino-2-butenamide .

Synthesis Analysis

The synthesis of 3-Aminocrotonamide could potentially involve the use of amides. Amides are formed from amines that have a single attached carbonyl group . The synthesis of amides can be achieved through various methods such as nucleophilic acyl substitution of acyl halides with amines, partial hydrolysis of nitriles, and the use of a dehydrating reagent .Molecular Structure Analysis

3-Aminocrotonamide contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

3-Aminocrotonamide has a density of 1.1±0.1 g/cm3, a boiling point of 278.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 122.3±25.1 °C, and an index of refraction of 1.508 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-Aminocrotonamide serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures essential in pharmaceuticals and agrochemicals. For instance, it can undergo condensation reactions to form pyrimidinones, which are crucial in the development of new therapeutic agents .

Electrophilic Activation of Amides

The compound is used in the direct N-dehydrogenation of amides to enamides, a reaction that employs electrophilic activation. This process is significant in organic synthesis, providing a straightforward method to access enamides, which are valuable intermediates in the production of pharmaceuticals and fine chemicals .

Boron Chemistry

In boron chemistry, 3-Aminocrotonamide is utilized in the synthesis of new boron compounds. These compounds have potential applications in materials science and medicinal chemistry, particularly in the design of boron-containing drugs .

Study of cis-trans Isomerism

The compound’s geometric isomers, cis and trans, are studied using proton magnetic resonance. Understanding the isomerism of 3-Aminocrotonamide is crucial for the development of drugs, as the isomeric state can significantly affect a compound’s biological activity .

Organic Synthesis Methodology

3-Aminocrotonamide is involved in the development of novel methodologies in organic synthesis. Its unique properties enable the exploration of new synthetic pathways, contributing to the advancement of synthetic organic chemistry .

Amplification of Antibiotics

The compound has been used in the modification of antibiotics to enhance their efficacy. By altering the structure of antibiotics, researchers aim to overcome resistance and improve the treatment of bacterial infections .

Safety And Hazards

Propiedades

IUPAC Name |

(Z)-3-aminobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSQEVPWPGBHG-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocrotonamide | |

CAS RN |

15846-25-0 | |

| Record name | 2-Butenamide, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-aminocrotonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

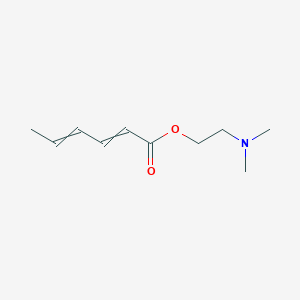

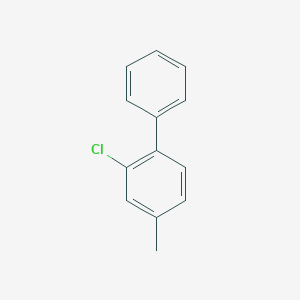

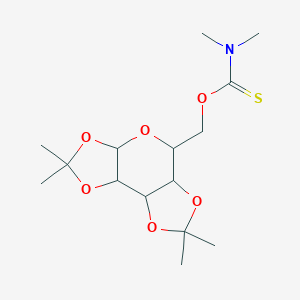

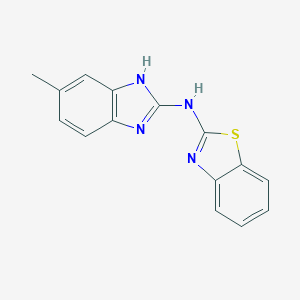

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Aminocrotonamide and how is it typically characterized?

A1: 3-Aminocrotonamide (also known as 3-amino-2-butenamide) is an organic compound with the molecular formula C4H8N2O. Its structure can be described as a crotonamide molecule substituted with an amino group at the 3-position. The presence of both amine and amide groups offers opportunities for diverse chemical reactions and interactions.

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while UV spectroscopy provides insights into electronic transitions within the molecule. []

- Mass Spectrometry (MS): This technique, particularly DP-MS, helps determine the molecular weight and analyze the fragmentation pattern of the molecule. [, ]

- X-ray Diffraction: Powder X-ray diffraction patterns provide information about the crystal structure and cell parameters of 3-Aminocrotonamide, particularly relevant for understanding its solid-state polymerization behavior. []

- Nuclear Magnetic Resonance (NMR): While not explicitly mentioned in the provided abstracts, 1H NMR studies on similar compounds suggest that 3-Aminocrotonamide may exist in cis and trans isomeric forms due to the presence of the C=C double bond. []

Q2: How does 3-Aminocrotonamide behave in polymerization reactions?

A2: 3-Aminocrotonamide undergoes a fascinating solid-state polymerization process when exposed to radiation. [] This polymerization is topotactic, meaning the monomer molecules react in a highly ordered manner within the crystal lattice, resulting in a polymer that retains the crystalline structure of the monomer. [] The polymerization mechanism involves a condensation reaction where one molecule of ammonia is released for every two molecules of 3-Aminocrotonamide that combine. [] This process is thought to occur through a free radical mechanism. []

Q3: What is the significance of the topotactic polymerization of 3-Aminocrotonamide?

A3: Topotactic polymerization is a relatively uncommon phenomenon and offers several advantages:

- Unique Material Properties: The crystalline nature of the resulting polymers can impart desirable properties like high melting points and distinct mechanical strength. []

Q4: Can 3-Aminocrotonamide be used to synthesize other compounds?

A4: Yes, 3-Aminocrotonamide serves as a valuable building block in organic synthesis.

- Pyridinylpyrimidines: It reacts with ethyl pyridine-2-carboxylate or related esters to yield 6-methylpyrimidin-4(3H)-ones. These compounds have been investigated for their potential as amplifiers of the antibiotic phleomycin. []

- Reactions with Diketene: 3-Aminocrotonamide derivatives react with diketene, although the specific products and their applications are not detailed in the provided abstracts. []

- Reactions with α,β-Unsaturated Esters: While details are limited in the abstracts, 3-Aminocrotonamide is known to react with α,β-unsaturated esters. [] This suggests its potential in synthesizing a range of heterocyclic compounds.

Q5: Are there any known challenges or limitations associated with 3-Aminocrotonamide?

A5: While the provided abstracts highlight interesting properties and reactions of 3-Aminocrotonamide, some aspects require further investigation:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)